3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile
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Overview
Description
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 2-hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-hydroxypropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzonitrile reacts with the hydroxypropylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-{[(2-oxopropyl)amino]methyl}benzonitrile.
Reduction: Formation of 3-{[(2-hydroxypropyl)amino]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]methylbenzonitrile
- 3-[(2-Hydroxypropyl)amino]methylbenzamide
- 3-[(2-Hydroxypropyl)amino]methylbenzoic acid
Uniqueness
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxypropylamino and nitrile groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(2-hydroxypropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3 |
InChI Key |
TYYJHWCEKSOSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=CC=C1)C#N)O |
Origin of Product |
United States |
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